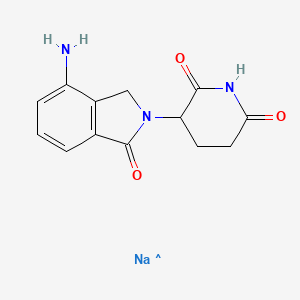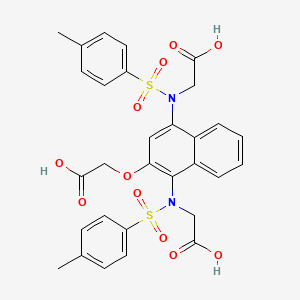
Lenalidomide (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide (sodium) is a derivative of thalidomide, known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma . Lenalidomide (sodium) is a small molecule drug that has significantly improved the therapeutic landscape for patients with these conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several key steps:
Halogenation: Methyl 2-methyl-3-nitro-benzoate is reacted with a halogenating reagent to obtain methyl 2-halomethyl-3-nitro-benzoate.
Condensation: The halogenated compound is then reacted with dimethyl D,L-glutamate hydrochloride in the presence of an alkaline compound to form dimethyl 3-(7-nitro-1-oxo-1,3-dihydroisoindole-2-yl)glutarate.
Hydrolysis: This intermediate is hydrolyzed to produce 3-(7-nitro-1-oxo-1,3-dihydroisoindole-2-yl)glutaric acid.
Reduction: The nitro group is reduced to an amino group, yielding 3-(7-amino-1-oxo-1,3-dihydroisoindole-2-yl)glutaric acid.
Cyclization: Finally, the compound undergoes ring closure to form lenalidomide
Industrial Production Methods: The industrial production of lenalidomide follows similar synthetic routes but is optimized for large-scale manufacturing. This involves using cost-effective raw materials, efficient reaction conditions, and purification processes to ensure high yield and product quality .
化学反応の分析
Types of Reactions: Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate stages is reduced to an amino group.
Substitution: Halogenation and subsequent substitution reactions are key steps in its synthesis.
Common Reagents and Conditions:
Halogenating Reagents: Used in the initial halogenation step.
Alkaline Compounds: Facilitate the condensation reaction.
Reducing Agents: Employed in the reduction of the nitro group to an amino group.
Major Products: The primary product of these reactions is lenalidomide, with various intermediates formed during the synthesis process .
科学的研究の応用
Lenalidomide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and immune modulation.
Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain lymphomas. .
Industry: Utilized in the development of new therapeutic agents and in drug formulation studies.
作用機序
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell proliferation and natural killer cell activity.
Anti-angiogenesis: Inhibits the formation of new blood vessels that supply tumors.
Anti-inflammatory: Reduces the production of pro-inflammatory cytokines.
Molecular Targets: Lenalidomide binds to the cereblon protein, part of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3
類似化合物との比較
- Thalidomide
- Pomalidomide
- CC-122 (another immunomodulatory drug in the same class) .
Lenalidomide (sodium) stands out due to its enhanced potency, safety profile, and broad range of therapeutic applications, making it a valuable compound in both research and clinical settings.
特性
分子式 |
C13H13N3NaO3 |
|---|---|
分子量 |
282.25 g/mol |
InChI |
InChI=1S/C13H13N3O3.Na/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18); |
InChIキー |
FAIDVIRXUOZPBL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)







![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)


